[(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino]urea
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Overview
Description
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring connected through a methylene bridge to an amino urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with an isocyanate to yield the final product. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include inhibition of specific kinases or other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazine]: Similar structure but with a hydrazine group instead of urea.
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amine]: Similar structure but with an amine group.
Uniqueness
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c15-10-6-9(14(16,17)18)7-20-12(10)11(21-22-13(19)23)8-4-2-1-3-5-8/h1-7H,(H3,19,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZEAIMLAJJPB-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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